

(S)-SAR131675: A Potent and Selective Inhibitor of VEGFC/VEGFD Signaling

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Compound of Interest

Compound Name: (S)-SAR131675

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-SAR131675 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis—the formation of new lymphatic vessels.^{[1][2]} Its ligands, VEGF-C and VEGF-D, play a crucial role in both developmental and pathological lymphangiogenesis, the latter being implicated in tumor metastasis and other diseases.^{[3][4]} This technical guide provides a comprehensive overview of **(S)-SAR131675**'s mechanism of action in blocking VEGFC/VEGFD signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Blocking the VEGFC/VEGFD/VEGFR-3 Axis

VEGF-C and VEGF-D, upon binding to VEGFR-3, induce receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.^{[3][5]} This activation triggers downstream signaling cascades, including the ERK1/2 and PI3K/AKT pathways, which are critical for lymphatic endothelial cell survival, proliferation, and migration.^{[3][5][6]}

(S)-SAR131675 acts as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.^[7] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.^[7] This blockade of VEGFR-3 signaling effectively abrogates the biological effects induced by VEGFC and VEGFD.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of **(S)-SAR131675** in inhibiting VEGFR-3 and related kinases, as well as its effects on VEGFC/VEGFD-induced cellular responses.

Table 1: In Vitro Kinase Inhibition

Target	Assay Type	IC50 (nM)	Ki (nM)	Selectivity vs. VEGFR-3	Reference
VEGFR-3	Recombinant Human Kinase Assay	23	12	-	^[7] ^[8]
VEGFR-2	Recombinant Human Kinase Assay	235	-	~10-fold	^[8]
VEGFR-1	Recombinant Human Kinase Assay	>3000	-	>130-fold	^[7] ^[8]

Table 2: Cellular Activity

Assay	Cell Type	Ligand	IC50 (nM)	Reference
VEGFR-3 Autophosphorylation	HEK cells	-	45	[2]
Lymphatic Cell Survival	Primary Human Lymphatic Cells	VEGFC	14	[8][9]
Lymphatic Cell Survival	Primary Human Lymphatic Cells	VEGFD	17	[8][9]
VEGFC-induced Erk Phosphorylation	Lymphatic Cells	VEGFC	~30	[8]
VEGFC-induced Migration	HLMVEC	VEGFC	<30	[9]
VEGFA-induced Migration	HLMVEC	VEGFA	~100	[9]

Key Experimental Protocols

VEGFR-3 Kinase Activity Assay (ELISA-based)

This assay quantifies the ability of **(S)-SAR131675** to inhibit the enzymatic activity of recombinant human VEGFR-3.

- Plate Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (polyGT 4:1).[8]
- Reaction Mixture: The reaction is carried out in a kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄) containing recombinant human VEGFR-3, ATP (typically at a concentration near the K_m for the enzyme, e.g., 30 μM), and varying concentrations of **(S)-SAR131675** or DMSO as a control.[8]
- Incubation: The reaction is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

- **Detection:** The amount of phosphorylated substrate is detected using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- **Signal Quantification:** A chromogenic or chemiluminescent substrate is added, and the resulting signal is measured using a plate reader.
- **Data Analysis:** IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.[\[9\]](#)

Cellular VEGFR-3 Autophosphorylation Assay

This assay measures the inhibition of ligand-induced VEGFR-3 autophosphorylation in a cellular context.

- **Cell Culture:** Human Embryonic Kidney (HEK) cells are transiently transfected to overexpress human VEGFR-3.[\[2\]](#)
- **Compound Treatment:** Cells are pre-incubated with varying concentrations of **(S)-SAR131675** or vehicle control.
- **Ligand Stimulation:** Cells are stimulated with a saturating concentration of VEGFC or VEGFD for a short period (e.g., 5-15 minutes) at 37°C to induce receptor autophosphorylation.
- **Cell Lysis:** Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
- **Immunoprecipitation/ELISA:** VEGFR-3 is captured from the cell lysates, and the level of tyrosine phosphorylation is quantified using an anti-phosphotyrosine antibody in an ELISA format.
- **Data Analysis:** IC50 values are determined from the dose-response curve.

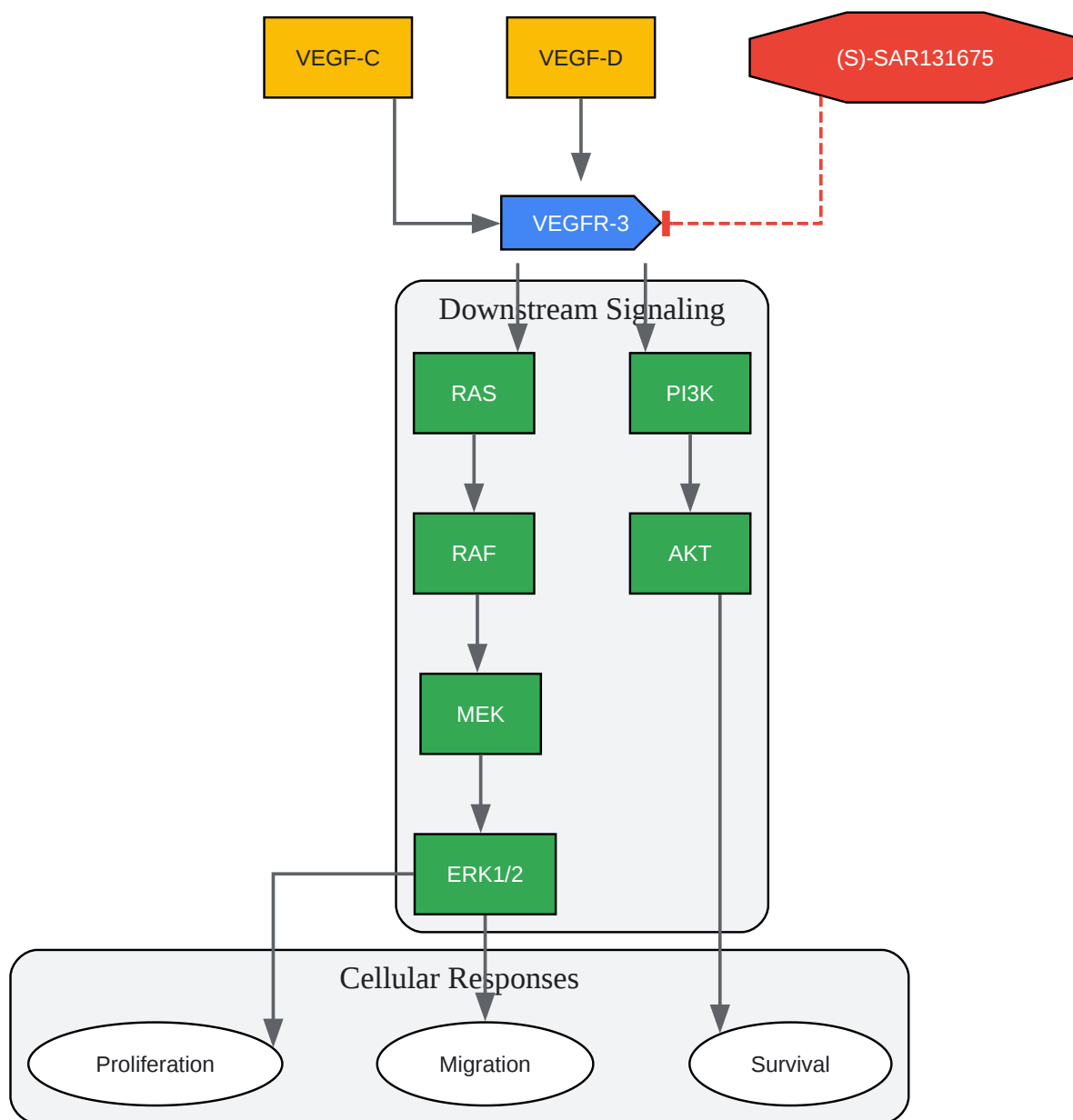
Lymphatic Endothelial Cell Proliferation/Survival Assay

This assay assesses the effect of **(S)-SAR131675** on VEGFC/VEGFD-induced proliferation and survival of primary lymphatic endothelial cells.

- **Cell Plating:** Primary human lymphatic endothelial cells are seeded in multiwell plates in a low-serum medium (e.g., 0.1% FCS) to induce quiescence.[\[9\]](#)
- **Compound and Ligand Addition:** Cells are treated with increasing concentrations of **(S)-SAR131675** in the presence or absence of stimulating ligands such as VEGFC (e.g., 300 ng/mL) or VEGFD (e.g., 300 ng/mL).[\[9\]](#)
- **Incubation:** Cells are incubated for an extended period (e.g., 72 hours) to allow for cell proliferation.
- **Viability Measurement:** Cell viability or proliferation is assessed using a standard method such as MTS, XTT, or by quantifying DNA content (e.g., using a fluorescent dye).
- **Data Analysis:** The IC50 value, representing the concentration of **(S)-SAR131675** that inhibits 50% of the ligand-induced proliferation, is calculated.

Visualizations

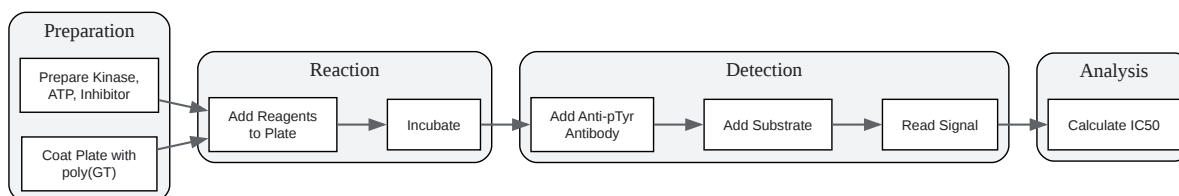
Signaling Pathway



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Caption: VEGFC/VEGFD signaling cascade and the inhibitory action of **(S)-SAR131675**.

Experimental Workflow: Kinase Assay



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Caption: Workflow for an ELISA-based VEGFR-3 kinase inhibition assay.

Conclusion

(S)-SAR131675 is a highly potent and selective inhibitor of VEGFR-3, effectively blocking the signaling cascade initiated by its ligands, VEGFC and VEGFD. Its ability to inhibit lymphatic endothelial cell proliferation and migration in vitro translates to anti-lymphangiogenic, antitumoral, and antimetastatic activities in vivo.[2][10] Despite promising preclinical findings, its development was halted due to adverse metabolic effects.[1][7] Nevertheless, **(S)-SAR131675** remains a valuable research tool for elucidating the roles of the VEGFC/VEGFD/VEGFR-3 signaling axis in health and disease.

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